FtsE protein is a crucial component of the FtsEX complex, which plays a significant role in bacterial cell division and peptidoglycan remodeling. This protein is primarily found in various bacterial species, including Escherichia coli, and functions as an ATP-binding cassette transporter. The FtsEX complex is essential for the recruitment of peptidoglycan hydrolases, which are necessary for the proper separation of daughter cells during division. The FtsE protein's activity is closely linked to its interaction with nucleotides, particularly adenosine triphosphate, influencing its structural stability and functional capacity.
FtsE is classified as a member of the ATP-binding cassette transporter family. It is typically sourced from bacteria, with Escherichia coli being one of the most studied organisms regarding this protein. The FtsE protein is encoded by the ftsE gene, which is part of the essential genes required for bacterial cell division.
The synthesis of FtsE can be achieved through various biochemical methods, including cell-free protein synthesis (CFPS). This approach allows for the production of proteins in vitro using extracts from bacterial cells that contain all necessary components for translation. The CFPS method often employs lysozyme treatment followed by osmotic shock and freeze-thaw cycles to disrupt cells and release proteins effectively .
In CFPS, the reaction typically includes a mixture of template DNA, amino acids, and energy sources such as adenosine triphosphate and guanosine triphosphate. For instance, a reaction may occur at 29°C with specific buffer conditions to optimize protein yield .
The molecular structure of FtsE has been characterized using techniques such as X-ray crystallography and cryo-electron microscopy. These studies reveal that FtsE consists of several conserved motifs associated with ATPase activity, which are critical for its function in the FtsEX complex. The structural analysis indicates that FtsE forms a dimeric structure when bound to nucleotides .
The high-resolution structures show that FtsE can bind different nucleotides, affecting its conformation and interaction with other proteins in the complex .
FtsE participates in several biochemical reactions primarily involving ATP hydrolysis. This hydrolysis is essential for its function within the FtsEX complex, facilitating the transport of substrates across the bacterial membrane.
ATP binding to FtsE stabilizes its conformation, promoting interactions with its partner protein FtsX and other components necessary for peptidoglycan remodeling. The presence of non-hydrolysable ATP analogs has been shown to mimic ATP's effects on complex stability, indicating that ATP binding alone can initiate critical functional processes .
FtsE operates as part of a larger mechanism involving the coordination between ATP hydrolysis and peptidoglycan hydrolase recruitment. Upon binding ATP, FtsE undergoes conformational changes that enable it to interact effectively with other proteins like EnvC, which are involved in cell wall synthesis and remodeling during division.
Studies have demonstrated that mutations in FtsE can significantly impair its ability to hydrolyze ATP, leading to defects in cell division and increased susceptibility to stressors .
FtsE is generally soluble in aqueous solutions but can precipitate under certain conditions, such as when glycerol is removed from purification buffers. Its stability is enhanced in the presence of ATP .
FtsE exhibits typical properties associated with proteins involved in energy-dependent processes, including a high affinity for nucleotides and specific structural motifs that facilitate ATP binding and hydrolysis.
Scientific Uses
FtsE has significant applications in microbiological research, particularly in studies focused on bacterial cell division mechanisms. Understanding its function can lead to insights into antibiotic resistance mechanisms and potential targets for novel antimicrobial therapies. Additionally, due to its role in peptidoglycan remodeling, it is also relevant in synthetic biology applications where controlled bacterial growth is essential.
FtsE belongs to the ATP-binding cassette (ABC) transporter superfamily, characterized by a conserved nucleotide-binding domain (NBD) architecture. The core structure comprises two subdomains: a RecA-like α/β fold responsible for ATP binding and hydrolysis, and a smaller α-helical subdomain involved in regulatory interactions. The NBD contains signature motifs essential for function:
These motifs are universally conserved across bacterial species, including Streptococcus pneumoniae and Escherichia coli, underscoring FtsE’s fundamental role in cell division [1] [8].
Table 1: Conserved Functional Motifs in FtsE
Motif | Consensus Sequence | Functional Role | Structural Location |
---|---|---|---|
Walker A | GxxGxGKS/T | Phosphate coordination of ATP | β-strand/loop (RecA domain) |
Walker B | hhhhD | Mg²⁺ coordination; ATP hydrolysis | α-helix (RecA domain) |
ABC Signature | LSGGQ | Inter-subunit communication | Loop (α-helical subdomain) |
Q-loop | QxxR | Nucleotide sensing & conformational coupling | α-helical subdomain |
D-loop | SALD | ATP hydrolysis stabilization | RecA domain |
The ATP-binding pocket of FtsE resides at the interface of its RecA-like and α-helical subdomains. Key residues include:
ATP binding induces dimerization of FtsE monomers, forming a catalytically active "sandwich dimer" where two ATP molecules are buried at the dimer interface. Hydrolysis triggers dimer dissociation, enabling conformational reset [1] [9]. Mutational studies confirm that substitutions like D164A (ATP binding-deficient) or E165Q (hydrolysis-deficient) abrogate function, confirming the essentiality of these residues [5] [8].
FtsE exhibits nucleotide-dependent oligomerization:
Dimerization is mediated by:
In E. coli, FtsE dimerization is critical for Z-ring stability and divisome assembly, as mutations disrupting dimerization (e.g., M71A) cause filamentous growth and division defects [3] [8].
Table 2: Oligomeric States of FtsE Across Bacterial Species
Species | Nucleotide State | Oligomeric Form | Biological Consequence |
---|---|---|---|
Streptococcus pneumoniae | ATP-bound | Dimer | Activates FtsX-PcsB hydrolase complex |
Escherichia coli | ATP-bound | Dimer | Regulates septal PG synthesis |
Mycobacterium tuberculosis | ATP-bound | Dimer | High basal ATPase activity; RipC activation |
Bacillus subtilis | ADP-bound | Monomer | Inactive state; dissociated from FtsX |
FtsE undergoes nucleotide-driven allostery, with distinct conformations in ATP- versus ADP-bound states:
Cryo-EM structures of S. pneumoniae FtsE reveal that ATP binding reduces B-factor values by 40% in flexible loops, indicating rigidification. This plasticity enables transmission of cytosolic ATP signals to periplasmic hydrolases like PcsB or RipC [1] [5] [9].
Table 3: Structural Parameters of Nucleotide-Bound FtsE States
Parameter | ATP-Bound State | ADP-Bound State | Functional Implication |
---|---|---|---|
NBD Dimer Interface | Closed; 12 H-bonds | Open; 4 H-bonds | Stable ATP hydrolysis complex |
Cavity Volume | 520 ų | 740 ų | Tighter FtsX coupling helix binding |
B-Factor (Loop 2) | 45 Ų | 75 Ų | Reduced flexibility upon ATP binding |
FtsX Affinity | Kd = 0.2 µM | Kd = 5.1 µM | Enhanced complex stability |
FtsE anchors to the transmembrane protein FtsX via two critical cytoplasmic elements:1. Coupling Helix (CH) Interaction:- FtsX’s CH (residues 255–265) inserts into a hydrophobic groove formed by FtsE’s α-helical subdomain.- Key salt bridges: Arg-78/Arg-79 (FtsE) with Lys-259/Gly-262 (FtsX) [1] [9].- Mutations (e.g., R78A or R79A) disrupt complex assembly, causing cell division defects [9].
In Gram-positive bacteria (e.g., S. pneumoniae), FtsX’s extracellular domains (ECDs) adopt a β-sheet/α-helix topology that directly recruits hydrolases like PcsB. ATP hydrolysis by FtsE triggers a ~15° rotary shift in FtsX’s periplasmic loops, activating hydrolase activity [1] [5]. In mycobacteria, a unique "Phe-cluster" (F152, F156) in FtsX’s ECD allosterically regulates RipC hydrolase binding via hydrophobic packing [5] [9].
Table 4: Critical Residues in FtsE-FtsX Interface
FtsE Residue | FtsX Residue | Interaction Type | Functional Consequence of Mutation |
---|---|---|---|
Arg-78 | Lys-259 | Salt bridge | Cell filamentation; impaired division |
Arg-79 | Gly-262 | Hydrogen bond | Reduced FtsE-FtsX binding affinity |
Arg-94 | Tyr-58 | Hydrophobic packing | No phenotype; structural stabilization |
Glu-163 | N/A | ATP hydrolysis | Loss of RipC/PcsB activation |
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